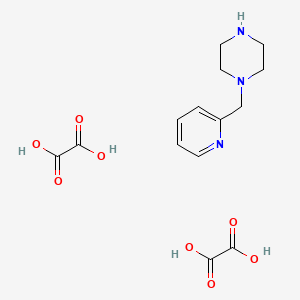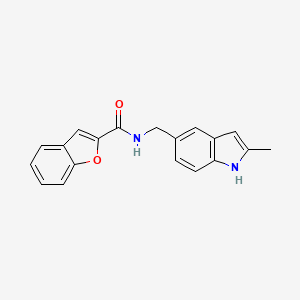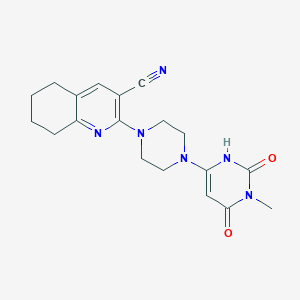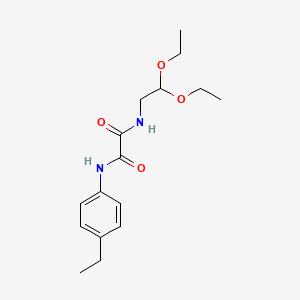![molecular formula C18H19N5O2S B2441181 N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-34-4](/img/structure/B2441181.png)
N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known as MPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPTP belongs to the class of tetrazole-based compounds, which have been found to exhibit a range of biological activities.
Scientific Research Applications
Photochemical Reactions
Research on the photochemical decomposition of sulfamethoxazole, a compound with a somewhat related molecular structure, indicates the potential for studying the photolability of similar compounds. The study identified primary photoproducts and postulated pathways leading to their formation, which could be relevant for understanding the behavior of "N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" under similar conditions (Wei Zhou & D. Moore, 1994).
Photodynamic Therapy Applications
A study on new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlighted the significance of such compounds in photodynamic therapy. These compounds showed high singlet oxygen quantum yield, making them potential candidates for cancer treatment. This suggests that related compounds, including "this compound", could be explored for similar applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Drug Synthesis Methodologies
The palladium-catalyzed nucleophilic substitution of aryl halides by thiolate anions provides a method for preparing aryl sulfides, which are key intermediates in the synthesis of many pharmaceuticals. This methodology could be applicable in the synthesis or functionalization of "this compound" (T. Migita, T. Shimizu, Y. Asami, Jun-ichi Shiobara, Yasuki Kato, & M. Kosugi, 1980).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-8-10-14(11-9-12)23-18(20-21-22-23)26-13(2)17(24)19-15-6-4-5-7-16(15)25-3/h4-11,13H,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCZPQINVBGHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2441101.png)
![5-(furan-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2441102.png)


![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2441112.png)
![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)

![1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine](/img/structure/B2441116.png)
